molecular formula C19H24N2OS B1223702 [4-(2-Methylphenyl)-1-piperazinyl]-(5-propyl-3-thiophenyl)methanone

[4-(2-Methylphenyl)-1-piperazinyl]-(5-propyl-3-thiophenyl)methanone

Cat. No. B1223702
M. Wt: 328.5 g/mol
InChI Key: NWGUZIIUTPEQKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2-methylphenyl)-1-piperazinyl]-(5-propyl-3-thiophenyl)methanone is a member of piperazines.

Scientific Research Applications

Antibacterial Activity

  • A study synthesized novel piperazine derivatives, including compounds similar to the chemical , and evaluated them for antibacterial activity against human pathogenic bacteria. Some of these compounds demonstrated significant inhibition of bacterial growth, highlighting their potential as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).

Enzyme Inhibition

  • Research on a series of piperazinyl methanone derivatives revealed that some compounds exhibited considerable inhibitory activity against α-glucosidase enzyme. This suggests potential therapeutic applications for diseases related to enzyme dysfunction (Abbasi et al., 2019).
  • Another study synthesized 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives. These compounds showed good enzyme inhibitory activity, particularly against acetyl- and butyrylcholinesterase, indicating potential for therapeutic use (Hussain et al., 2017).

Therapeutic Agents for Alzheimer's Disease

  • Research on multifunctional amides synthesized from piperazinyl methanone showed moderate enzyme inhibitory potentials and mild cytotoxicity. The study suggested that these compounds could be used as templates for the development of new drugs against Alzheimer's disease (Hassan et al., 2018).

Antimicrobial Activity

  • Some 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives were synthesized and assessed for their antibacterial potential. The compounds were found to be decent inhibitors against both Gram-negative and Gram-positive bacteria, indicating their usefulness as possible therapeutic agents (Abbasi et al., 2018).

properties

Product Name

[4-(2-Methylphenyl)-1-piperazinyl]-(5-propyl-3-thiophenyl)methanone

Molecular Formula

C19H24N2OS

Molecular Weight

328.5 g/mol

IUPAC Name

[4-(2-methylphenyl)piperazin-1-yl]-(5-propylthiophen-3-yl)methanone

InChI

InChI=1S/C19H24N2OS/c1-3-6-17-13-16(14-23-17)19(22)21-11-9-20(10-12-21)18-8-5-4-7-15(18)2/h4-5,7-8,13-14H,3,6,9-12H2,1-2H3

InChI Key

NWGUZIIUTPEQKI-UHFFFAOYSA-N

SMILES

CCCC1=CC(=CS1)C(=O)N2CCN(CC2)C3=CC=CC=C3C

Canonical SMILES

CCCC1=CC(=CS1)C(=O)N2CCN(CC2)C3=CC=CC=C3C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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